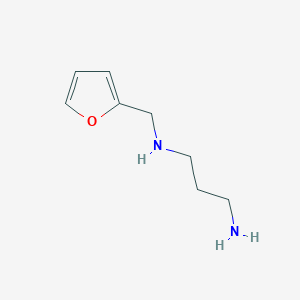

N1-(2-Furylmethyl)-1,3-propanediamine

Description

N1-(2-Furylmethyl)-1,3-propanediamine is a substituted 1,3-propanediamine derivative characterized by a furylmethyl group (-CH₂-C₄H₃O) attached to one terminal amine. The furan ring introduces electron-rich aromaticity, influencing the compound’s physicochemical properties, such as lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,4-5,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYLPHZWTNERHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Furylmethyl)-1,3-propanediamine typically involves the reaction of 2-furylmethylamine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-furylmethylamine attacks the electrophilic carbon atoms of 1,3-dibromopropane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Furylmethyl)-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides and bases like sodium hydroxide.

Major Products

The major products formed from these reactions include various furan derivatives, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-Furylmethyl)-1,3-propanediamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-Furylmethyl)-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The furan ring and amine groups can interact with biological molecules, leading to various biological effects. For example, the compound may inhibit certain enzymes or interact with cellular receptors, thereby exerting its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of N1-(2-Furylmethyl)-1,3-propanediamine and its analogs:

Key Observations :

- Lipophilicity : The furylmethyl group in this compound likely confers moderate lipophilicity, intermediate between the hydrophilic piperazinyl derivative (logP ~0.5) and the highly lipophilic HIPDM (logP ~3.5) .

- Electronic Effects : Unlike halogenated analogs (e.g., ), the furan ring’s electron-rich nature may reduce electrophilic reactivity but enhance π-π stacking in ligand-receptor interactions.

- Biological Activity : Analogs with electron-withdrawing groups (e.g., nitro, chloro) on the aryl moiety show enhanced bioactivity in HIV inhibition (), suggesting that the furyl group’s electron-donating nature may limit efficacy in similar contexts.

Functional and Application-Based Comparisons

Antiviral and Antimicrobial Potential

- N1-(Aryl)-1,3-propanediamines : Derivatives with electron-withdrawing aryl groups (e.g., nitro) exhibit IC₅₀ values <10 μM against HIV-1 Tat/PCAF BRD (). The furyl analog’s electron-rich ring may reduce binding affinity in this context.

- Halogenated Derivatives : Compounds like N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine () may leverage halogen bonds for targeting bacterial enzymes or viral proteases.

Coordination Chemistry

- Schiff Base Complexes: N,N′-Bis(3-aminopropyl)-1,3-propanediamine forms stable Mn(III) complexes with compressed octahedral geometries, relevant to catalysis or magnetic materials (). The furylmethyl variant could serve as a flexible ligand for transition metals, though steric bulk may alter coordination modes.

Physicochemical Data and Trends

- Hydrogen Bonding : The primary amines in this compound enable hydrogen bonding, similar to spermidine analogs in . However, the furan oxygen may compete for H-bond acceptors.

- Solubility : Piperazinyl and polyamine derivatives exhibit higher aqueous solubility (due to tertiary amines), whereas furyl or halogenated analogs are more lipid-soluble .

Biological Activity

N1-(2-Furylmethyl)-1,3-propanediamine is a compound that has garnered attention for its diverse biological activities, particularly in the context of its potential therapeutic applications. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a furylmethyl group attached to a propanediamine backbone. Its molecular formula is and it has a molecular weight of 138.17 g/mol. The compound's structure can be represented as follows:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, a study on human promyelocytic leukemia cells (HL-60) revealed that the compound inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency. This inhibition leads to increased production of reactive oxygen species (ROS), promoting apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 15 | Inhibition of cytochrome c oxidase |

| MCF-7 | 20 | Induction of oxidative stress |

| A549 | 25 | Apoptosis via ROS generation |

Study 1: Anticancer Activity

A study conducted by researchers at a prominent university investigated the anticancer properties of this compound on various cancer cell lines. The findings indicated that treatment with the compound resulted in significant cell death in HL-60 cells compared to untreated controls. The study concluded that the compound's ability to induce apoptosis through ROS generation makes it a promising candidate for further development as an anticancer agent.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a model of neurodegeneration. The results showed that the compound could reduce neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

The biological activity of this compound can be attributed to several mechanisms:

- Copper Chelation : The compound acts as a high-affinity chelator for Cu(II), leading to decreased availability of copper ions essential for various enzymatic reactions within cells.

- Induction of Apoptosis : By inhibiting cytochrome c oxidase, the compound triggers apoptosis in cancer cells through the intrinsic pathway.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.